![molecular formula C23H32BF4O3P2Rh- B13033630 2,3-BIs[(2r,5r)-2,5-dimethyl-phospholanyl]maleic anhydride(2,5-norbornadiene)rhodium(i) tetrafluoroborate](/img/structure/B13033630.png)
2,3-BIs[(2r,5r)-2,5-dimethyl-phospholanyl]maleic anhydride(2,5-norbornadiene)rhodium(i) tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-BIs[(2r,5r)-2,5-dimethyl-phospholanyl]maleic anhydride(2,5-norbornadiene)rhodium(i) tetrafluoroborate: is a complex organometallic compound. It is known for its application in asymmetric hydrogenation reactions, which are crucial in the synthesis of various chiral molecules. The compound is often used as a catalyst due to its high efficiency and selectivity in these reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-BIs[(2r,5r)-2,5-dimethyl-phospholanyl]maleic anhydride(2,5-norbornadiene)rhodium(i) tetrafluoroborate typically involves the coordination of rhodium with the ligand 2,3-BIs[(2r,5r)-2,5-dimethyl-phospholanyl]maleic anhydride and 2,5-norbornadiene. The reaction is carried out under controlled conditions to ensure the formation of the desired complex .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: The compound primarily undergoes catalytic reactions, particularly asymmetric hydrogenation. It can also participate in substitution reactions where the norbornadiene ligand is replaced by other ligands .
Common Reagents and Conditions:
Hydrogenation: Hydrogen gas is used as a reagent under high pressure and in the presence of the rhodium complex as a catalyst.
Substitution: Various ligands can be introduced to replace the norbornadiene under controlled conditions.
Major Products: The major products of these reactions are chiral molecules, which are essential in the synthesis of pharmaceuticals and other fine chemicals .
Applications De Recherche Scientifique
Chemistry: The compound is extensively used in asymmetric hydrogenation reactions to produce chiral molecules. These reactions are vital in the synthesis of enantiomerically pure compounds, which are important in various chemical industries .
Biology and Medicine: In the field of medicine, the compound’s ability to produce chiral molecules makes it valuable in the synthesis of drugs. Chiral drugs often have improved efficacy and reduced side effects compared to their racemic counterparts .
Industry: The compound is used in the production of fine chemicals and pharmaceuticals. Its high efficiency and selectivity make it a preferred catalyst in industrial processes .
Mécanisme D'action
The mechanism of action of 2,3-BIs[(2r,5r)-2,5-dimethyl-phospholanyl]maleic anhydride(2,5-norbornadiene)rhodium(i) tetrafluoroborate involves the coordination of the rhodium center with the substrate. This coordination activates the substrate for hydrogenation or other catalytic reactions. The chiral ligands provide the necessary asymmetry, leading to the formation of chiral products .
Comparaison Avec Des Composés Similaires
- 2,3-BIs[(2r,5r)-2,5-dimethyl-phospholanyl]maleic anhydride(1,5-cyclooctadiene)rhodium(i) tetrafluoroborate
- 2,3-BIs[(2r,5r)-2,5-dimethyl-phospholanyl]maleic anhydride(1,5-cyclooctadiene)rhodium(i) trifluoromethanesulfonate
Comparison: Compared to similar compounds, 2,3-BIs[(2r,5r)-2,5-dimethyl-phospholanyl]maleic anhydride(2,5-norbornadiene)rhodium(i) tetrafluoroborate is unique due to its high selectivity and efficiency in asymmetric hydrogenation reactions. The presence of the norbornadiene ligand enhances its catalytic properties, making it more effective in producing chiral molecules .
Propriétés
Formule moléculaire |
C23H32BF4O3P2Rh- |
|---|---|
Poids moléculaire |
608.2 g/mol |
Nom IUPAC |
bicyclo[2.2.1]hepta-2,5-diene;3,4-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]furan-2,5-dione;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C16H24O3P2.C7H8.BF4.Rh/c1-9-5-6-10(2)20(9)13-14(16(18)19-15(13)17)21-11(3)7-8-12(21)4;1-2-7-4-3-6(1)5-7;2-1(3,4)5;/h9-12H,5-8H2,1-4H3;1-4,6-7H,5H2;;/q;;-1;/t9-,10-,11-,12-;;;/m1.../s1 |
Clé InChI |
BSFVQIMYDHTSGR-SAYZQONQSA-N |
SMILES isomérique |
[B-](F)(F)(F)F.C[C@@H]1CC[C@H](P1C2=C(C(=O)OC2=O)P3[C@@H](CC[C@H]3C)C)C.C1C2C=CC1C=C2.[Rh] |
SMILES canonique |
[B-](F)(F)(F)F.CC1CCC(P1C2=C(C(=O)OC2=O)P3C(CCC3C)C)C.C1C2C=CC1C=C2.[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13033557.png)
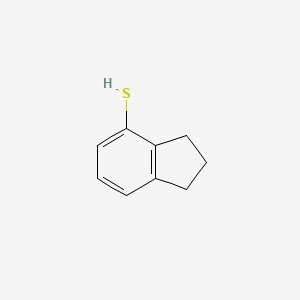
![5-Chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13033578.png)
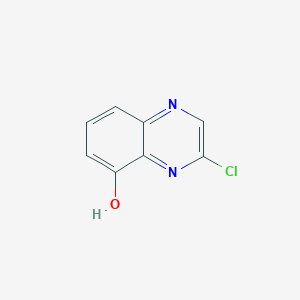
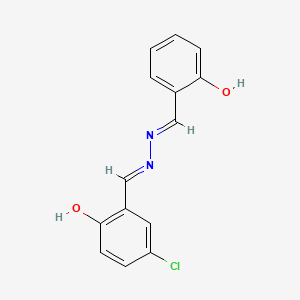
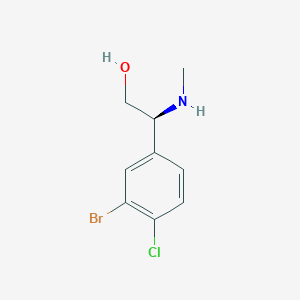
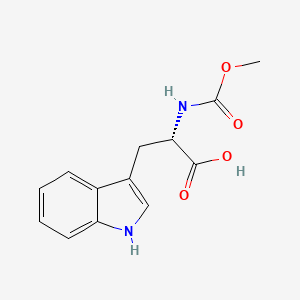
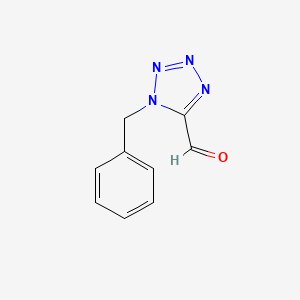
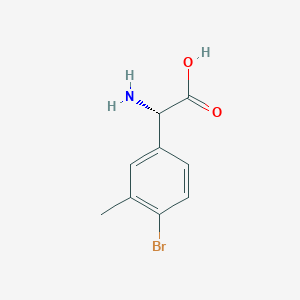
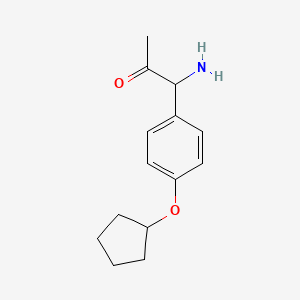
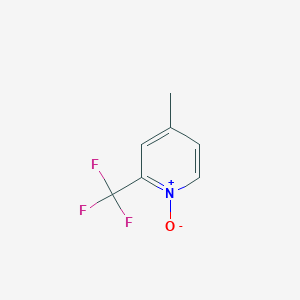
![2-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)-2-aminoethan-1-OL](/img/structure/B13033631.png)
![(3S)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13033634.png)
![2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13033635.png)
